molecular formula C12H20O4 B1357392 Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 24730-88-9

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No. B1357392
CAS RN: 24730-88-9
M. Wt: 228.28 g/mol
InChI Key: VFWAGFFGWYTECB-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

Lithium diethylamide was prepared by adding (5 min) nBuLi in hexanes (94 mL, 150 mmol) to a solution of diisopropylamine (22.80 mL, 160 mmol) in THF (50 mL) at −30° C. (dry ice/acetone) under N2. After 20 min, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (21.43 g, 100 mmol) in THF (25 mL) was added over 5 min. After 20 min, iodomethane (28.4 g, 200 mmol) in THF (25 mL) was added over 5 min. The resulting solution was stirred at −30° C. for 20 min and then allowed to slowly warm to room temperature overnight under N2. The reaction was quenched with water (200 mL). The solution was concentrated to remove THF. The aqueous solution was extracted with CH2Cl2 (3×100 mL) and the organic layer dried (MgSO4), filtered, and concentrated to yield ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (22 g, 96 mmol, 96% yield) as a yellow oil. LCMS: m/z 229 (M+H). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 4.13 (2 H, q, J=7.22 Hz), 3.92 (4 H, s), 2.06-2.16 (2 H, m), 1.57-1.66 (4 H, m), 1.51 (2 H, dd, J=12.97, 4.12 Hz), 1.24 (3 H, t, J=7.17 Hz), 1.17 (3 H, s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
21.43 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
28.4 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li:1][CH2:2]CCC.[CH:6]([NH:9][CH:10](C)[CH3:11])(C)[CH3:7].C(=O)=O.CC(C)=O.[O:20]1[C:24]2([CH2:29][CH2:28][CH:27]([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:26][CH2:25]2)[O:23][CH2:22][CH2:21]1.IC>C1COCC1>[CH2:6]([N-:9][CH2:10][CH3:11])[CH3:7].[Li+:1].[CH3:2][C:27]1([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:28][CH2:29][C:24]2([O:23][CH2:22][CH2:21][O:20]2)[CH2:25][CH2:26]1 |f:2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
94 mL
Type
reactant
Smiles
Name
Quantity
22.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.43 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)C(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
28.4 g
Type
reactant
Smiles
IC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −30° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature overnight under N2
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to remove THF
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)[N-]CC.[Li+]
Name
Type
product
Smiles
CC1(CCC2(OCCO2)CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 96 mmol
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08129398B2

Procedure details

Lithium diethylamide was prepared by adding (5 min) nBuLi in hexanes (94 mL, 150 mmol) to a solution of diisopropylamine (22.80 mL, 160 mmol) in THF (50 mL) at −30° C. (dry ice/acetone) under N2. After 20 min, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (21.43 g, 100 mmol) in THF (25 mL) was added over 5 min. After 20 min, iodomethane (28.4 g, 200 mmol) in THF (25 mL) was added over 5 min. The resulting solution was stirred at −30° C. for 20 min and then allowed to slowly warm to room temperature overnight under N2. The reaction was quenched with water (200 mL). The solution was concentrated to remove THF. The aqueous solution was extracted with CH2Cl2 (3×100 mL) and the organic layer dried (MgSO4), filtered, and concentrated to yield ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (22 g, 96 mmol, 96% yield) as a yellow oil. LCMS: m/z 229 (M+H). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 4.13 (2 H, q, J=7.22 Hz), 3.92 (4 H, s), 2.06-2.16 (2 H, m), 1.57-1.66 (4 H, m), 1.51 (2 H, dd, J=12.97, 4.12 Hz), 1.24 (3 H, t, J=7.17 Hz), 1.17 (3 H, s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
21.43 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
28.4 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li:1][CH2:2]CCC.[CH:6]([NH:9][CH:10](C)[CH3:11])(C)[CH3:7].C(=O)=O.CC(C)=O.[O:20]1[C:24]2([CH2:29][CH2:28][CH:27]([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:26][CH2:25]2)[O:23][CH2:22][CH2:21]1.IC>C1COCC1>[CH2:6]([N-:9][CH2:10][CH3:11])[CH3:7].[Li+:1].[CH3:2][C:27]1([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:28][CH2:29][C:24]2([O:23][CH2:22][CH2:21][O:20]2)[CH2:25][CH2:26]1 |f:2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
94 mL
Type
reactant
Smiles
Name
Quantity
22.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.43 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)C(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
28.4 g
Type
reactant
Smiles
IC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −30° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature overnight under N2
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to remove THF
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)[N-]CC.[Li+]
Name
Type
product
Smiles
CC1(CCC2(OCCO2)CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 96 mmol
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.